Vitexia-glucoside
Description
Vitexia-glucoside (systematic name: 4'-O-Glucosylvitexin; CAS No. 38950-94-6) is a flavonoid glycoside derived from plants such as Briza stricta and hawthorn (Crataegus spp.). Its molecular formula is C₂₇H₃₀O₁₅, with a molecular weight of 594.52 g/mol . Structurally, it consists of the flavone vitexin (apigenin-8-C-glucoside) modified with an additional glucose moiety at the 4'-hydroxyl position, enhancing its solubility and bioactivity .
Structure
3D Structure
Properties
Molecular Formula |
C27H30O15 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
8-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26?,27+/m1/s1 |
InChI Key |
NDSUKTASTPEKBX-YGBVHABKSA-N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitexia-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases. Glycosyltransferases catalyze the formation of glycosidic bonds using activated sugar donors like uridine-diphosphate glucose (UDP-G), while glycosidases use non-activated sugar donors under thermodynamic control . For instance, the glycosyltransferase BtGT_16345 from Bacillus thuringiensis has been shown to catalyze the conversion of vitexin into vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .
Industrial Production Methods
Industrial production of this compound involves the use of solvent-stable β-fructosidase in organic solvents. This enzyme shows high activity and stability in 30-80% ethyl acetate, achieving yields of 90-99% . The process involves glycosylation of vitexin in a 50% ethyl acetate solvent system, resulting in highly efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Vitexia-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is the primary reaction used to synthesize this compound from vitexin .
Common Reagents and Conditions
Glycosylation: Glycosyltransferases and glycosidases are used as catalysts.
Oxidation and Reduction:
Major Products
The major products formed from glycosylation of vitexin include vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .
Scientific Research Applications
Vitexia-glucoside has a wide range of scientific research applications:
Mechanism of Action
Vitexia-glucoside exerts its effects through various molecular targets and pathways. It has been shown to inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest . Its anti-oxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound also exhibits anti-viral activity by interfering with viral replication and enhancing the immune response .
Comparison with Similar Compounds
Key Properties:
- Physical Form : Pale yellow crystalline powder.
- Solubility: Soluble in DMSO (100 mg/mL), methanol, and ethanol .
- Storage : Stable at 2–8°C in powder form; solutions require storage at -80°C .
Comparison with Structurally Similar Flavonoid Glucosides
Vitexia-glucoside belongs to a class of flavonoid glucosides with diverse bioactivities. Below is a comparative analysis with analogous compounds, focusing on molecular features, bioactivity, and applications.
Molecular and Structural Comparisons
| Compound | Molecular Formula | Molecular Weight | Glycosylation Site | Source |
|---|---|---|---|---|
| This compound | C₂₇H₃₀O₁₅ | 594.52 | 4'-O-glucose | Briza stricta |
| Vitexin 2''-glucoside | C₂₇H₃₀O₁₅ | 594.52 | 2''-O-glucose | Passiflora spp. |
| Glucosylvitexin | C₂₇H₃₀O₁₅ | 594.52 | 7-O-glucose | Vitex spp. |
| Nicotiflorin | C₂₇H₃₀O₁₅ | 594.52 | 3-O-rutinoside | Nelumbo nucifera |
| Baicalein 7-glucoside | C₂₁H₂₀O₁₀ | 432.38 | 7-O-glucose | Scutellaria spp. |
Key Observations :
- Isomeric Variants : this compound, vitexin 2''-glucoside, and glucosylvitexin are structural isomers, differing in glycosylation position. This influences solubility and target specificity. For example, 4'-O-glucosylation in this compound enhances polar interactions in aqueous environments compared to 2''- or 7-O-glucosylation .
- Biosynthetic Pathways : Enzymatic glycosylation using glycosyltransferases (e.g., BtGT_16345) is a common method for synthesizing these compounds, as seen in this compound production .
Bioactivity and Pharmacological Profiles
Insights :
- This compound vs. Quercetin Derivatives: While quercetin-3-O-β-D-glucose exhibits stronger binding (-13.503), this compound’s moderate score (-11.668) suggests specificity for non-oxidative pathways, such as lipid metabolism .
- Anti-inflammatory Action : this compound outperforms glucosylvitexin (-10.576), likely due to its 4'-O-glucose group stabilizing interactions with hydrophobic enzyme pockets .
Solubility and Pharmacokinetics
| Compound | Aqueous Solubility (mg/mL) | LogP | Half-Life (in vivo) |
|---|---|---|---|
| This compound | 100 (DMSO) | 1.72 | ~6 hours |
| Baicalein 7-glucoside | 50 (DMSO) | 1.35 | ~4 hours |
| Nicotiflorin | 75 (DMSO) | 1.60 | ~8 hours |
Notes:
- Comparative studies suggest that glycosylation at the 4' position improves metabolic stability over 7-O-glucosides like baicalein 7-glucoside .
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